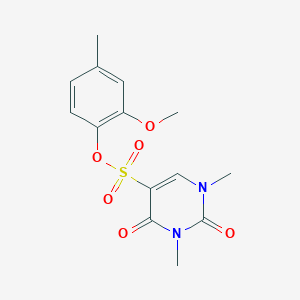

![molecular formula C11H8Cl2F2N2O2 B2611319 Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-45-2](/img/structure/B2611319.png)

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

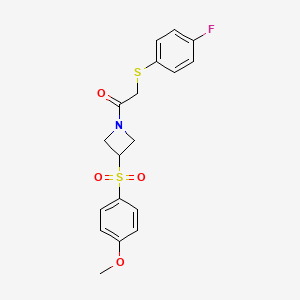

“Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2F2N2O2 . It has a molecular weight of 309.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a boiling point of 123-126 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases.Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in the synthesis and study of various heterocyclic compounds due to its unique chemical structure. For instance, Abe et al. (2010) explored the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, highlighting the compound's reactivity and potential for creating complex molecular architectures. This study demonstrated the versatility of such imidazo[1,2-a]pyridine derivatives in organic synthesis, especially in the context of NMR spectroscopy where conformational changes could be observed (Abe et al., 2010).

Applications in Fluorescent Probes

The compound's derivatives have been applied as fluorescent probes for mercury ion detection, as described by Shao et al. (2011). The creation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles demonstrates the compound's utility in developing sensitive and selective fluorescent sensors for environmental and analytical chemistry (Shao et al., 2011).

Antimicrobial Activity

Moreover, the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including those related to this compound, have been explored. For example, Turan-Zitouni et al. (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives, examining their potential as antimicrobial agents. This research points towards the compound's relevance in medicinal chemistry, particularly in the design of new therapeutic agents (Turan-Zitouni et al., 2001).

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate pneumoniae .

Mode of Action

The specific mode of action of This compound It can be inferred that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core may interact with their targets to exert anti-proliferative activity .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that similar compounds can have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Propiedades

IUPAC Name |

ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVXKOPTNGWQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

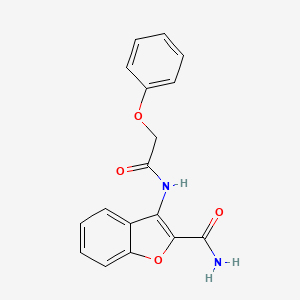

![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611236.png)

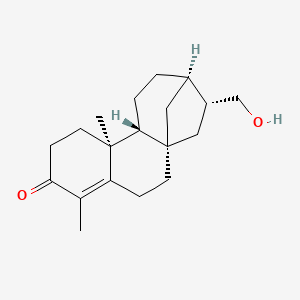

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)

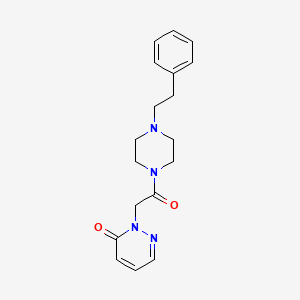

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611258.png)